Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate
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Overview
Description
Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate is an organic compound that features a pyrazole ring substituted with a bromophenyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of 4-bromophenylacetic acid: This can be achieved by the bromination of phenylacetic acid using bromine and mercuric oxide.
Esterification: The 4-bromophenylacetic acid is then esterified to form methyl 4-bromophenylacetate.
Pyrazole Formation: The final step involves the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors for the bromination, esterification, and pyrazole formation steps. The reaction conditions would be optimized for yield and purity, and the processes would be scaled up to meet industrial demand.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Condensation Reactions: The ester group can participate in condensation reactions to form more complex molecules.
Cyclization Reactions: The pyrazole ring can undergo further cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Condensation Reactions: Reagents such as aldehydes or ketones can be used, with acidic or basic catalysts to facilitate the reaction.
Cyclization Reactions: These reactions often require the use of strong acids or bases and elevated temperatures.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Condensation Reactions: Products include larger molecules formed by the joining of the ester group with other carbonyl-containing compounds.
Cyclization Reactions: Products include fused ring systems that can have unique chemical and physical properties.
Scientific Research Applications
Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity to certain biological targets, while the pyrazole ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromophenylacetate: This compound is similar but lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
4-Bromophenylacetic acid: This compound is a precursor in the synthesis of Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate and shares the bromophenyl group.
Uniqueness
This compound is unique due to the presence of both the bromophenyl group and the pyrazole ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Biological Activity
Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, biological evaluation, and potential mechanisms of action associated with this compound, supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- CAS Number : 1351382-69-8
- Molecular Formula : C₁₂H₁₁BrN₂O₂
- Molecular Weight : 295.13 g/mol
- Purity : 97%+
The compound features a pyrazole ring, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Properties
Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
- Cytotoxicity : Initial screenings indicated growth inhibition against breast cancer cells (MDA-MB-231) with IC₅₀ values ranging from 2.43 to 7.84 μM and liver cancer cells (HepG2) with IC₅₀ values between 4.98 and 14.65 μM .
- Mechanism of Action : The compound may act as a microtubule-destabilizing agent, which is crucial for inhibiting cancer cell proliferation. It has been shown to enhance caspase-3 activity, indicating apoptosis induction at concentrations as low as 1.0 μM .
Other Biological Activities
In addition to its anticancer effects, pyrazole derivatives have been reported to exhibit:
- Antibacterial Activity : Some studies have indicated that pyrazole compounds can inhibit bacterial growth, although specific data for this compound is limited.
- Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, contributing to their therapeutic potential in various diseases .
Case Studies and Research Findings
Several key studies have explored the biological activity of pyrazole derivatives:
- Study on Curcumin Analogs : A study synthesized various pyrazole derivatives and evaluated their anticancer activities. Compounds similar to this compound were found to significantly inhibit cell growth in vitro .
- Mechanistic Insights : Research has demonstrated that compounds containing the pyrazole structure can interfere with critical cancer-related targets such as topoisomerase II and EGFR, leading to reduced cell proliferation and enhanced apoptosis in cancer cells .
- Synthesis Advances : Recent advances in synthetic methodologies have allowed for the efficient production of pyrazole derivatives, enhancing their availability for biological testing .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 2-[4-(4-bromophenyl)pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-12(16)8-15-7-10(6-14-15)9-2-4-11(13)5-3-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDFSKNMZGRVFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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